molecular formula C17H26N2O4 B1187133 1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-YL)propan-2-OL

1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-YL)propan-2-OL

Cat. No.: B1187133
M. Wt: 322.4g/mol
InChI Key: QHFPUUSVICKZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains hydroxy, methoxy, and amino functional groups, which contribute to its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4g/mol

IUPAC Name

1-[2-hydroxyethyl-(2-hydroxy-3-methoxypropyl)amino]-3-indol-1-ylpropan-2-ol

InChI

InChI=1S/C17H26N2O4/c1-23-13-16(22)11-18(8-9-20)10-15(21)12-19-7-6-14-4-2-3-5-17(14)19/h2-7,15-16,20-22H,8-13H2,1H3

InChI Key

QHFPUUSVICKZOS-UHFFFAOYSA-N

SMILES

COCC(CN(CCO)CC(CN1C=CC2=CC=CC=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the reaction of an appropriate halide with sodium methoxide can introduce the methoxy group.

    Amino Group Introduction: The amino group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Assembly: The final step involves the coupling of the indole derivative with the hydroxy and amino-functionalized side chains under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-[(2-Hydroxy-3-methoxypropyl)(2-hydroxyethyl)amino]-3-(1H-indol-1-yl)propan-2-ol can be compared with other similar compounds, such as:

    1-(1H-Indol-3-yl)-3-(2-hydroxyethylamino)propan-2-ol: Similar structure but lacks the methoxy group.

    1-(1H-Indol-3-yl)-3-(2-hydroxypropylamino)propan-2-ol: Similar structure but lacks the hydroxyethyl group.

    1-(1H-Indol-3-yl)-3-(2-methoxyethylamino)propan-2-ol: Similar structure but lacks the hydroxy group.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the indole ring, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

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